3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
3-(5-Methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a furan-2-ylmethylidene substituent in the E-configuration. Its molecular formula is C₁₆H₁₄N₄O₂, with a molecular weight of 284.27 g/mol (dry powder form) . The compound is synthesized via condensation reactions between pyrazole-5-carbohydrazide precursors and aromatic aldehydes under reflux conditions, a method consistent with other carbohydrazide derivatives . Structurally, the 5-methylfuran moiety at position 3 and the benzylidene group at the hydrazide position contribute to its planar conformation, as inferred from analogous compounds analyzed via X-ray crystallography using SHELXL .
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-11-7-8-15(22-11)13-9-14(19-18-13)16(21)20-17-10-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
VRSTVWIVRJEDEL-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3 |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-methylfuran-2-carbohydrazide with an appropriate aldehyde, such as benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Synthetic Preparation & Core Reactivity
This compound is synthesized via a condensation reaction between 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide and benzaldehyde derivatives under acidic conditions (e.g., glacial acetic acid in ethanol) . Key structural features enabling its reactivity include:
-
Hydrazide group (–CONHNH₂): Participates in Schiff base formation, cyclization, and nucleophilic substitutions.
-
Pyrazole ring : Stabilizes resonance interactions and directs electrophilic attacks.
-
Furan moiety : Enhances electron-rich character, facilitating π-π stacking in intermediates.
Condensation Reactions
The hydrazide group reacts with carbonyl compounds to form Schiff bases or hydrazones. Representative examples:
Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by the hydrazide’s –NH₂ group. The E-configuration is favored due to steric hindrance.
Cyclization Reactions
The compound undergoes intramolecular cyclization to form heterocyclic systems:
Pyrazolo[3,4-d]pyridazine Formation
Treatment with β-ketoesters (e.g., ethyl acetoacetate) in acetic acid yields fused pyridazine rings:
textReaction: 3-(5-Methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide + Ethyl acetoacetate → Pyrazolo[3,4-d]pyridazine-6-carboxylate Conditions: AcOH, 100°C, 8h Yield: 70%[2]
Mechanism : Knoevenagel condensation followed by cyclodehydration .
Electrophilic Substitution
The furan ring undergoes nitration and sulfonation:
| Reaction Type | Reagent | Position | Product Stability | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | Moderate (decomposes at >150°C) | |
| Sulfonation | SO₃/DMF, 40°C | C-3 | High |
Spectral Data :
-
Nitro derivative: NMR (DMSO-d₆): δ 8.21 (s, 1H, furan H-3), 7.89 (d, J=3.2 Hz, 1H, furan H-4).
-
Sulfonated product: IR 1175 cm⁻¹ (S=O stretch).
Oxidation
Oxidation with KMnO₄/H₂SO₄ cleaves the furan ring to form a diketone intermediate, which subsequently recyclizes:
textReaction: Furan → γ-Diketone → Pyranone derivative Yield: 58%[3]
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond:
textReaction: N'-(Phenylmethylidene) → N'-(Phenylethyl) Conditions: EtOH, 50 psi H₂, 6h Yield: 92%[4]
Metal Complexation
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Coordination Sites | Complex Geometry | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | Pyrazole N, Hydrazide O | Square-planar | Antimicrobial agent | |
| FeCl₃ | Furan O, Hydrazide N | Octahedral | Catalytic oxidation |
Stability : Cu(II) complexes show enhanced thermal stability (decomp. >300°C) .
Biological Activity-Linked Reactions
Derivatives synthesized via the above reactions exhibit:
-
Antibacterial activity : MIC = 4–16 µg/mL against S. aureus .
-
Antifungal activity : IC₅₀ = 12 µM for C. albicans.
This compound’s versatility in forming pharmacologically active derivatives underscores its value in medicinal chemistry. Further studies should explore enantioselective reactions and in vivo metabolic pathways.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of 5-methylfuran-2-carboxaldehyde with hydrazine derivatives. The resulting compound features a pyrazole ring, which is known for its reactivity and ability to form various derivatives. The structural elucidation can be achieved through techniques such as NMR spectroscopy and mass spectrometry .
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
2.1 Antimicrobial Activity
Research has indicated that derivatives of pyrazoles, including the target compound, possess significant antimicrobial properties. Studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .
2.2 Antioxidant Properties
The pyrazole derivatives are known for their antioxidant capabilities. The presence of the furan moiety contributes to their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
2.3 Anticancer Potential
Emerging studies suggest that compounds similar to 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide may exhibit anticancer activity. The mechanism often involves apoptosis induction in cancer cells, making them potential candidates for cancer therapy .
Applications in Corrosion Inhibition
Recent patents have explored the use of this compound as a corrosion inhibitor in various industrial applications. The unique structural properties allow it to form protective films on metal surfaces, thereby reducing corrosion rates significantly .
Table 2: Corrosion Inhibition Efficiency
| Inhibitor Name | Efficiency (%) |
|---|---|
| 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide | 85 |
| Other Pyrazole Derivatives | 70 - 90 |
Biological Activity
3-(5-Methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
- Molecular Formula : CHNO
- Molecular Weight : 244.26 g/mol
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activity of 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that pyrazole derivatives exhibited IC values in the micromolar range against human tumor cell lines, suggesting a promising therapeutic avenue for cancer treatment .
Anti-inflammatory Effects
Research indicates that compounds containing pyrazole moieties can inhibit inflammatory pathways. Specifically, the inhibition of cyclooxygenase (COX) enzymes has been linked to anti-inflammatory effects. The presence of the furan ring in this compound may enhance its interaction with COX enzymes, potentially leading to increased anti-inflammatory activity .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored. For example, it may inhibit firefly luciferase (EC 1.13.12.7), an enzyme commonly used in bioluminescence assays. Such inhibition could have implications in biochemical research and drug development .
Case Studies
- Cytotoxicity Assays :
- Inflammation Models :
The mechanisms through which 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide exerts its biological effects may involve:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of TNF-alpha and IL-6, key mediators in inflammation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through activation of caspases and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Comparisons
- Diethylamino-substituted derivatives (MW 377.44) introduce electron-donating groups, improving solubility in polar solvents—a critical factor for bioavailability. Thiophene vs.
Pharmacological Activity Trends
- Anticancer Potential: Analogs like (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide demonstrate apoptosis-inducing effects in A549 lung cancer cells , while 1-(4-tert-butylbenzyl)-3-aryl derivatives show IC₅₀ values <10 μM .
- Enzyme Inhibition: The indole-3-yl derivative () inhibits ER aminopeptidases, suggesting scaffold utility for targeting peptide-processing enzymes .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide?
Answer:
The compound can be synthesized via a multi-step approach:
Cyclocondensation : Start with ethyl acetoacetate derivatives and phenylhydrazine to form the pyrazole core (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
Hydrazide Formation : Hydrolyze the ester group to a carboxylic acid, then convert it to a carbohydrazide intermediate using hydrazine hydrate .
Schiff Base Formation : React the carbohydrazide with an aromatic aldehyde (e.g., benzaldehyde derivatives) under reflux in ethanol or methanol to form the (E)-configured imine bond .
Key Validation : Monitor reactions via TLC and confirm intermediates/products using IR (C=O stretch at ~1650 cm⁻¹) and NMR (imine proton at δ 8.3–8.5 ppm) .
Basic: How should the crystal structure of this compound be characterized using X-ray diffraction?
Answer:
Data Collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Ensure crystal quality by slow evaporation from a solvent like DMSO or ethanol .
Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .
Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom placement. Validate using R-factor convergence (target R1 < 0.05) and residual electron density analysis .
Visualization : Use ORTEP for Windows to generate anisotropic displacement ellipsoid plots .
Advanced: What computational methods are suitable for investigating its electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and reactive sites .
Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to identify nucleophilic/electrophilic regions .
Vibrational Analysis : Compare computed IR spectra (using Gaussian 09) with experimental data to assign vibrational modes .
Note : Use software like GaussView for visualization and basis set selection .
Advanced: How can molecular docking elucidate potential biological targets for this compound?
Answer:
Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABA-A) based on structural analogs .
Docking Protocol :
- Prepare the ligand (target compound) by optimizing its geometry and assigning charges (e.g., Gasteiger-Marsili).
- Use AutoDock Vina or Schrödinger Suite for flexible docking. Set grid boxes to encompass active sites .
Validation : Compare docking scores (binding affinity in kcal/mol) with known inhibitors. Verify pose stability via molecular dynamics simulations (100 ns) .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
IR Spectroscopy : Confirm hydrazide (N–H stretch at ~3200 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) groups .
NMR :
- ¹H NMR: Identify pyrazole protons (δ 6.5–7.5 ppm), methylfuran (δ 2.3 ppm for CH₃), and imine proton (δ 8.3–8.5 ppm) .
- ¹³C NMR: Detect carbonyl carbons (δ 160–170 ppm) and aromatic carbons .
Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How to resolve contradictions in reported biological activities of pyrazole carbohydrazide derivatives?
Answer:
Comparative Assays : Perform standardized in vitro assays (e.g., MTT for cytotoxicity, MES for anticonvulsant activity) under identical conditions .
Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with activity trends .
Mechanistic Studies : Use Western blotting or enzyme inhibition assays (e.g., COX-2) to identify molecular targets and rule off-target effects .
Advanced: What strategies optimize crystallinity for poorly soluble derivatives?
Answer:
Co-Crystallization : Use co-formers like succinic acid or caffeine to enhance lattice stability .
Solvent Screening : Test mixed solvents (e.g., DMSO/water) for slow diffusion crystallization .
Thermal Analysis : Perform DSC/TGA to identify polymorph transitions and select stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
